4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound with the molecular formula and a CAS number of 853317-77-8. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities. The presence of the methoxy group and the tetrahydroacridine structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is classified as a specialty chemical. Its structural characteristics position it within the broader category of heterocyclic compounds, specifically those containing nitrogen and oxygen atoms within their rings. This classification is significant for understanding its reactivity and potential applications in various fields such as medicinal chemistry and material science.
The synthesis of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroacridine framework.
Technical Details:
The detailed reaction conditions and yields can vary based on specific methodologies employed in different laboratories.
InChI=1S/C21H19NO3/c1-24-18-10-8-17(9-11-18)20(25)22(23)16-6-4-5-14(16)15(20)12-13-21(22)26/h4-11H,12-13H2,1H3,(H,24,25)(H,22,23)
The chemical reactivity of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can be explored through various reactions typical for acridine derivatives:
The specific conditions under which these reactions occur—such as temperature, catalysts used (if any), and solvents—are crucial for optimizing yields and selectivity.
The mechanism of action for compounds like 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate often involves interactions with biological targets such as enzymes or receptors.
Data:
Research into its mechanism is essential for developing therapeutic applications.
Relevant data from suppliers often provide insights into these properties .
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has potential applications in several scientific fields:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: